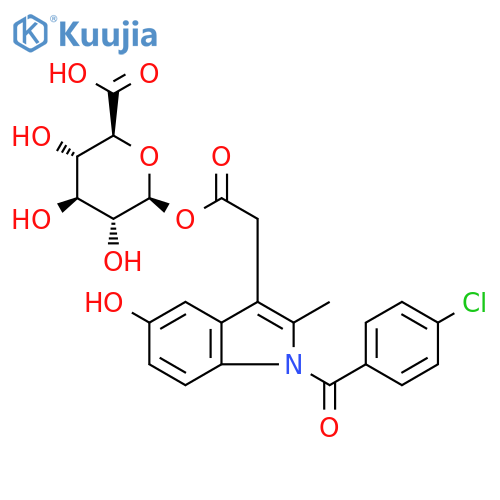

Cas no 75511-22-7 (1-1-(4-Chlorobenzoyl)-5-hydroxy-2-methyl-1H-indole-3-acetateb-D-Glucopyranuronic Acid)

1-1-(4-Chlorobenzoyl)-5-hydroxy-2-methyl-1H-indole-3-acetateb-D-Glucopyranuronic Acid 化学的及び物理的性質

名前と識別子

-

- 1-1-(4-Chlorobenzoyl)-5-hydroxy-2-methyl-1H-indole-3-acetateb-D-Glucopyranuronic Acid

-

- インチ: 1S/C24H22ClNO10/c1-10-14(9-17(28)35-24-20(31)18(29)19(30)21(36-24)23(33)34)15-8-13(27)6-7-16(15)26(10)22(32)11-2-4-12(25)5-3-11/h2-8,18-21,24,27,29-31H,9H2,1H3,(H,33,34)/t18-,19-,20+,21-,24+/m0/s1

- InChIKey: IBWUMWVXAGWEEB-NABGWTBKSA-N

- SMILES: C(C1C=CC(Cl)=CC=1)(N1C(=C(CC(=O)O[C@H]2[C@@H]([C@@H](O)[C@H](O)[C@@H](C(=O)O)O2)O)C2C=C(O)C=CC1=2)C)=O

1-1-(4-Chlorobenzoyl)-5-hydroxy-2-methyl-1H-indole-3-acetateb-D-Glucopyranuronic Acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | C429115-2.5mg |

1-[1-(4-Chlorobenzoyl)-5-hydroxy-2-methyl-1H-indole-3-acetate]b-D-Glucopyranuronic Acid |

75511-22-7 | 2.5mg |

$603.00 | 2023-05-18 | ||

| TRC | C429115-5mg |

1-[1-(4-Chlorobenzoyl)-5-hydroxy-2-methyl-1H-indole-3-acetate]b-D-Glucopyranuronic Acid |

75511-22-7 | 5mg |

$ 1154.00 | 2023-09-08 | ||

| TRC | C429115-1mg |

1-[1-(4-Chlorobenzoyl)-5-hydroxy-2-methyl-1H-indole-3-acetate]b-D-Glucopyranuronic Acid |

75511-22-7 | 1mg |

$276.00 | 2023-05-18 | ||

| TRC | C429115-10mg |

1-[1-(4-Chlorobenzoyl)-5-hydroxy-2-methyl-1H-indole-3-acetate]b-D-Glucopyranuronic Acid |

75511-22-7 | 10mg |

$2176.00 | 2023-05-18 |

1-1-(4-Chlorobenzoyl)-5-hydroxy-2-methyl-1H-indole-3-acetateb-D-Glucopyranuronic Acid 関連文献

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

1-1-(4-Chlorobenzoyl)-5-hydroxy-2-methyl-1H-indole-3-acetateb-D-Glucopyranuronic Acidに関する追加情報

Compound CAS No. 75511-22-7: 1-(4-Chlorobenzoyl)-5-hydroxy-2-methyl-1H-indole-3-acetate β-D-glucopyranuronic Acid

The compound with CAS No. 75511-22-7, known as 1-(4-Chlorobenzoyl)-5-hydroxy-2-methyl-1H-indole-3-acetate β-D-glucopyranuronic Acid, is a complex organic molecule with significant potential in the fields of pharmacology and biotechnology. This compound has garnered attention due to its unique structural features and promising bioactivity, making it a subject of extensive research in recent years.

Structural Overview: The molecule comprises several key functional groups, including a 4-chlorobenzoyl moiety, a hydroxyl group at position 5, a methyl group at position 2, and an indole ring. The presence of the β-D-glucopyranuronic acid group further enhances its biological relevance. This combination of functional groups contributes to the compound's versatility and potential applications in drug design and development.

Synthesis and Characterization: Recent studies have focused on the efficient synthesis of this compound, employing advanced methodologies such as microwave-assisted synthesis and enzymatic catalysis. Researchers have also utilized cutting-edge analytical techniques like NMR spectroscopy and mass spectrometry to characterize its structure accurately. These advancements have significantly improved the yield and purity of the compound, making it more accessible for further research.

Biological Activity: The compound has demonstrated remarkable bioactivity in various assays. For instance, it has shown potent antioxidant properties, which are attributed to the presence of the hydroxyl group and the conjugated system within the indole ring. Additionally, studies have highlighted its ability to inhibit certain enzymes, such as tyrosinase, making it a potential candidate for antiaging skincare products.

Applications in Drug Discovery: The β-D-glucopyranuronic acid group in this compound plays a crucial role in its interaction with biological systems. This group facilitates the molecule's absorption and bioavailability, making it an attractive candidate for drug delivery systems. Recent research has explored its potential as a carrier for anticancer drugs, leveraging its ability to target specific cells while minimizing systemic toxicity.

Environmental Impact: Another area of interest is the environmental fate of this compound. Studies have shown that it undergoes rapid degradation under aerobic conditions, reducing its persistence in aquatic environments. This characteristic is particularly important for ensuring the sustainability of compounds used in pharmaceuticals and agrochemicals.

Future Directions: Ongoing research is focused on optimizing the synthesis of CAS No. 75511-22-7 to reduce production costs and improve scalability. Additionally, researchers are investigating its potential applications in nanotechnology, where its unique structure could be utilized for creating novel materials with tailored properties.

In conclusion, CAS No. 75511-22-7 represents a promising compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with advanced synthesis techniques and promising biological activity, positions it as a key player in future innovations within the pharmaceutical and biotechnological industries.

75511-22-7 (1-1-(4-Chlorobenzoyl)-5-hydroxy-2-methyl-1H-indole-3-acetateb-D-Glucopyranuronic Acid) Related Products

- 1021209-25-5(N-(3-Fluorophenyl)-3,4-dihydro-4-oxo-3-(phenylmethyl)-5H-pyrimido[5,4-b]indole-5-acetamide)

- 1217060-70-2(N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide)

- 83442-61-9(2-(4-chlorophenyl)aminopropanoic acid)

- 896351-30-7(N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide)

- 93145-74-5(Isonicotinic acid decyl ester)

- 1806473-98-2(3,5-Dimethyl-4-(trifluoromethoxy)anisole)

- 2171271-24-0((2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methoxypropanoic acid)

- 1796957-82-8([3-(2-Thiazolyloxy)-1-azetidinyl][4-(2-thienyl)phenyl]methanone)

- 1162262-35-2(2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane)

- 478030-80-7(N'-((1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE)